molecular formula C22H23N3O4 B2830049 3,5-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 1005296-39-8

3,5-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B2830049
CAS No.: 1005296-39-8
M. Wt: 393.443
InChI Key: ZAZCNQQQIAOJCT-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic benzamide derivative characterized by a pyridazine core substituted with a 4-methylphenyl group at position 6 and linked via an ethoxyethyl chain to a 3,5-dimethoxybenzamide moiety.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-15-4-6-16(7-5-15)20-8-9-21(25-24-20)29-11-10-23-22(26)17-12-18(27-2)14-19(13-17)28-3/h4-9,12-14H,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZCNQQQIAOJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves multiple steps. One common synthetic route starts with the preparation of the pyridazinyl intermediate. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound . The reaction typically occurs under reflux conditions with an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3,5-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and similarities between the target compound and related analogs from the evidence:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyridazine + Benzamide 6-(4-methylphenyl)pyridazin-3-yl, 3,5-dimethoxybenzamide, ethoxyethyl linker ~408 (estimated) Methoxy, amide, pyridazine, aryl
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine + Benzoate Pyridazin-3-yl, phenethylamino linker, ethyl ester 377.4 Ester, amine, pyridazine
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Pyridazine + Benzoate 6-methylpyridazin-3-yl, phenethylamino linker, ethyl ester 391.4 Methyl, ester, amine, pyridazine
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Isoxazole + Benzoate 3-methylisoxazol-5-yl, phenethoxy linker, ethyl ester 355.4 Isoxazole, ester, ether
957499-96-6 (N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide) Pyridazine + Benzamide 3,5-dimethylpyrazole-substituted pyridazine, ethoxybenzamide, ethylenediamine linker 380.4 Pyrazole, amide, pyridazine, ethoxy

Key Observations:

Core Heterocycles : The target compound’s pyridazine core is shared with I-6230, I-6232, and 957499-96-6, but differs from I-6473 (isoxazole). Pyridazine derivatives often exhibit distinct electronic properties due to their nitrogen atom positioning, influencing binding interactions .

Linker Flexibility: The ethoxyethyl linker in the target compound contrasts with the phenethylamino (I-6230, I-6232) or ethylenediamine (957499-96-6) linkers. Longer or more flexible linkers may alter pharmacokinetic profiles .

Substituent Effects: The 4-methylphenyl group on the pyridazine in the target compound may enhance lipophilicity compared to unsubstituted pyridazines (e.g., I-6230). Methoxy groups on the benzamide (target compound) vs.

Research Findings and Implications

While direct biological data for the target compound are absent in the evidence, insights can be drawn from analogs:

  • Pyridazine-Based Compounds: Pyridazine derivatives are known to inhibit kinases or modulate neurotransmitter receptors. For example, I-6230 and I-6232 were studied for CNS activity, though specific targets are unspecified .
  • Benzamide vs. Benzoate : The amide group in the target compound and 957499-96-6 may improve metabolic stability compared to ester-containing analogs (I-6230, I-6473), which are prone to hydrolysis .
  • Role of Substituents : Methyl and methoxy groups in the target compound likely enhance membrane permeability, a critical factor for CNS-targeting drugs .

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